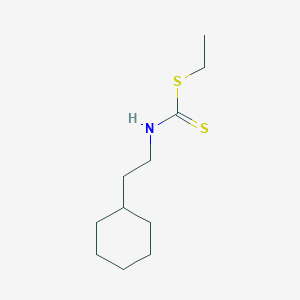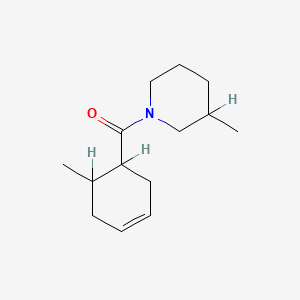
2,3,6-Tribromo-1-methyl-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6-Tribromo-1-methyl-indole is a brominated derivative of indole, a heterocyclic aromatic organic compound Indoles are significant in various biological processes and are found in many natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Tribromo-1-methyl-indole typically involves the bromination of 1-methyl-indole. One common method is the sequential bromination of 1-methyl-indole using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 2, 3, and 6 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,3,6-Tribromo-1-methyl-indole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution, particularly at the 3-position.
Nucleophilic Addition: The presence of electron-withdrawing bromine atoms can facilitate nucleophilic addition reactions at the indole ring.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine), acids (e.g., sulfuric acid), and alkylating agents.
Nucleophilic Addition: Reagents such as organolithium compounds and Grignard reagents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield various halogenated indoles, while nucleophilic addition can produce substituted indoles with different functional groups.
Aplicaciones Científicas De Investigación
2,3,6-Tribromo-1-methyl-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s brominated structure makes it a useful probe in studying biological processes involving halogenated indoles.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,3,6-Tribromo-1-methyl-indole involves its interaction with various molecular targets and pathways. The bromine atoms can enhance the compound’s binding affinity to specific proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dibromo-1-methyl-indole
- 2,3,5,6-Tetrabromo-1-methyl-indole
- 2,3-Diiodo-1-methyl-indole
Comparison
2,3,6-Tribromo-1-methyl-indole is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and biological activity. Compared to 2,3-Dibromo-1-methyl-indole, the additional bromine atom at the 6-position can enhance its electrophilic properties. In contrast, 2,3,5,6-Tetrabromo-1-methyl-indole has an even higher degree of bromination, which can further alter its chemical and biological characteristics .
Propiedades
Número CAS |
70063-24-0 |
|---|---|
Fórmula molecular |
C9H6Br3N |
Peso molecular |
367.86 g/mol |
Nombre IUPAC |
2,3,6-tribromo-1-methylindole |
InChI |
InChI=1S/C9H6Br3N/c1-13-7-4-5(10)2-3-6(7)8(11)9(13)12/h2-4H,1H3 |
Clave InChI |
VNXWBQUYRZQEEF-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=CC(=C2)Br)C(=C1Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Butyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14464268.png)



![Methyl [(2R,6R)-6-methyloxan-2-yl]acetate](/img/structure/B14464297.png)
![Isotridecane, 1,1'-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis-](/img/structure/B14464299.png)

![2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14464307.png)

